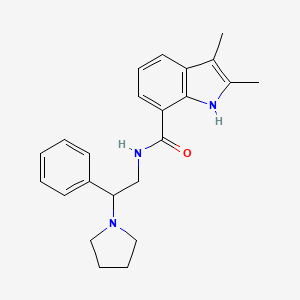![molecular formula C13H19NOS B7495102 N-[1-(2,5-dimethylthiophen-3-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7495102.png)
N-[1-(2,5-dimethylthiophen-3-yl)ethyl]cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2,5-dimethylthiophen-3-yl)ethyl]cyclobutanecarboxamide, also known as CTDP-2, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CTDP-2 is a cyclobutane carboxamide derivative that has been shown to have significant effects on the central nervous system. In
Mecanismo De Acción
The exact mechanism of action of N-[1-(2,5-dimethylthiophen-3-yl)ethyl]cyclobutanecarboxamide is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. N-[1-(2,5-dimethylthiophen-3-yl)ethyl]cyclobutanecarboxamide has been shown to increase the levels of acetylcholine, a neurotransmitter that is important for memory and learning. It also has been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
N-[1-(2,5-dimethylthiophen-3-yl)ethyl]cyclobutanecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective effects, it has been shown to have anti-inflammatory and antioxidant properties. It also has been shown to improve glucose metabolism and insulin sensitivity, which could have implications for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[1-(2,5-dimethylthiophen-3-yl)ethyl]cyclobutanecarboxamide is that it is relatively easy to synthesize and can be produced in large quantities. It also has a low toxicity profile, which makes it a promising candidate for further research. However, one of the limitations of N-[1-(2,5-dimethylthiophen-3-yl)ethyl]cyclobutanecarboxamide is that it has not yet been tested in humans, so its safety and efficacy in humans is not yet known.
Direcciones Futuras
There are a number of future directions for research on N-[1-(2,5-dimethylthiophen-3-yl)ethyl]cyclobutanecarboxamide. One area of research could involve further investigating its potential therapeutic applications for neurodegenerative diseases. Another area of research could involve exploring its effects on other physiological processes such as inflammation and metabolism. Additionally, further research could be done to determine the optimal dosage and administration of N-[1-(2,5-dimethylthiophen-3-yl)ethyl]cyclobutanecarboxamide for potential clinical use.
Métodos De Síntesis
N-[1-(2,5-dimethylthiophen-3-yl)ethyl]cyclobutanecarboxamide can be synthesized through a multi-step process involving the reaction of 2,5-dimethylthiophene with ethyl bromoacetate, followed by the reduction of the resulting ester with lithium aluminum hydride. The final step involves the reaction of the resulting alcohol with cyclobutanecarboxylic acid chloride to produce N-[1-(2,5-dimethylthiophen-3-yl)ethyl]cyclobutanecarboxamide.
Aplicaciones Científicas De Investigación
N-[1-(2,5-dimethylthiophen-3-yl)ethyl]cyclobutanecarboxamide has been the subject of numerous studies due to its potential therapeutic applications. One of the most promising areas of research involves the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-[1-(2,5-dimethylthiophen-3-yl)ethyl]cyclobutanecarboxamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of these diseases.
Propiedades
IUPAC Name |
N-[1-(2,5-dimethylthiophen-3-yl)ethyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-8-7-12(10(3)16-8)9(2)14-13(15)11-5-4-6-11/h7,9,11H,4-6H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYBNMDZMIBDNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(C)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Methylpiperidin-1-yl)-[5-(pyrazol-1-ylmethyl)furan-2-yl]methanone](/img/structure/B7495020.png)

![2-[(3,4-Dimethylphenoxy)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7495050.png)
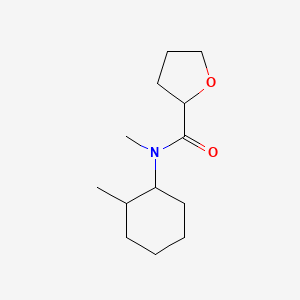
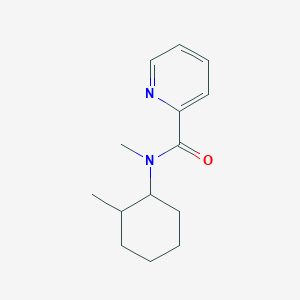
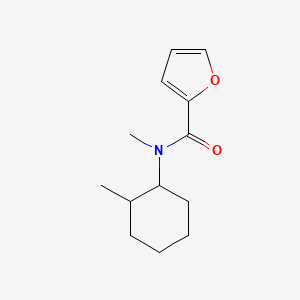
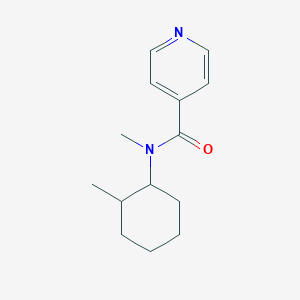
![(E)-N-[1-(3-bromophenyl)ethyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B7495089.png)



![N-(1-cyclopropylethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7495118.png)
![(2-Methyl-2,3-dihydroindol-1-yl)-[4-(pyridin-4-ylmethoxy)phenyl]methanone](/img/structure/B7495125.png)
